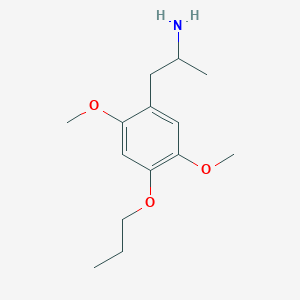

4-Propoxy-2,5-dimethoxy amphetamine

Description

Structure

3D Structure

Properties

CAS No. |

123643-24-3 |

|---|---|

Molecular Formula |

C14H23NO3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

1-(2,5-dimethoxy-4-propoxyphenyl)propan-2-amine |

InChI |

InChI=1S/C14H23NO3/c1-5-6-18-14-9-12(16-3)11(7-10(2)15)8-13(14)17-4/h8-10H,5-7,15H2,1-4H3 |

InChI Key |

YORRDSMCIGRARV-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |

Origin of Product |

United States |

Chemical Synthesis and Precursor Chemistry of 4 Propoxy 2,5 Dimethoxyamphetamine

General Synthetic Methodologies for Substituted Amphetamines

The production of substituted amphetamines can be achieved through various synthetic routes. Two prominent methods are reductive amination and the reduction of nitrostyrenes.

Reductive Amination Approaches

Reductive amination is a widely employed method for synthesizing amphetamines. This process typically involves the reaction of a ketone, such as phenyl-2-propanone (P2P), with an amine, like ammonia (B1221849), in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine product.

Common reducing agents used in this process include:

Hydrogen gas with a metal catalyst (e.g., palladium on carbon, platinum oxide, or Raney nickel). safrole.com

Sodium borohydride (B1222165) (NaBH₄). safrole.com

Lithium aluminum hydride (LiAlH₄). mdma.ch

Aluminum, zinc, or magnesium amalgams. safrole.com

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives as the reducing agent. mdpi.com This method involves the condensation of a ketone with formamide (B127407) or ammonium (B1175870) formate, followed by acid hydrolysis to yield the amphetamine. safrole.com

Nitrostyrene (B7858105) Reduction Pathways

Another significant route to substituted amphetamines involves the reduction of β-nitrostyrenes. nih.gov This method requires the reduction of both the nitro group and the carbon-carbon double bond of the nitrostyrene precursor. nih.gov

Various reducing agents can be employed for this transformation, including:

Lithium aluminum hydride (LiAlH₄). mdma.chdesigner-drug.com

Catalytic hydrogenation. nih.gov

A combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂). nih.govchemrxiv.org

The nitrostyrene precursors themselves are often synthesized through the condensation of a substituted benzaldehyde (B42025) with nitroethane. safrole.com

Specific Synthesis Strategies for 2,5-Dimethoxy-4-Substituted Amphetamines

The synthesis of 2,5-dimethoxy-4-substituted amphetamines, such as 4-propoxy-2,5-dimethoxyamphetamine, follows the general principles outlined above but starts with appropriately substituted precursors. The key starting material is a benzaldehyde derivative with methoxy (B1213986) groups at the 2 and 5 positions and the desired substituent (in this case, a propoxy group) at the 4 position.

One documented synthesis of a related compound, 2,5-dimethoxy-4-ethoxyamphetamine, provides insight into the potential pathways. ojp.gov The synthesis of 2,5-dimethoxy-4-fluoroethyl-amphetamine (DOEF) involved a low-temperature halogen-lithium exchange reaction to create a key intermediate. erowid.org

The general synthetic sequence for a 4-substituted 2,5-dimethoxyamphetamine (B1679032) would typically involve:

Formation of the substituted benzaldehyde: This precursor contains the 2,5-dimethoxy and 4-propoxy substitutions on the benzene (B151609) ring.

Conversion to the nitrostyrene: The substituted benzaldehyde is reacted with nitroethane to form the corresponding β-methyl-β-nitrostyrene. nih.gov

Reduction to the amphetamine: The resulting nitrostyrene is then reduced to yield the final 4-propoxy-2,5-dimethoxyamphetamine.

Precursor Chemical Analysis and Identification in Synthesis

The identification of precursor chemicals is a critical aspect of forensic investigations into the illicit manufacturing of amphetamines. nih.govincb.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify not only the final product but also the precursors, intermediates, and byproducts present in a sample. nih.gov

Impurity profiling, which involves the identification of characteristic impurities associated with specific synthetic routes and precursors, can provide valuable intelligence on the manufacturing process. nih.gov For example, the presence of certain impurities can indicate whether a product was synthesized via the Leuckart route or a nitrostyrene reduction pathway. nih.gov

Common precursors for amphetamine synthesis include phenyl-2-propanone (P2P), phenylacetic acid, and α-phenylacetoacetonitrile (APAAN). incb.orgnih.gov For substituted amphetamines like 4-propoxy-2,5-dimethoxyamphetamine, the precursors would be the corresponding substituted benzaldehydes and nitroalkanes.

Stereoselective Synthesis Approaches for Amphetamine Derivatives

Amphetamine and its derivatives possess a chiral center, meaning they can exist as two different stereoisomers (enantiomers), typically denoted as (R)- and (S)-. nih.gov These enantiomers can exhibit different biological activities. Stereoselective synthesis aims to produce a single, desired enantiomer.

Several strategies have been developed for the stereoselective synthesis of amphetamines: uwaterloo.ca

Use of chiral starting materials: Syntheses can begin with a chiral precursor, such as a specific enantiomer of an amino acid like D-phenylalanine. semanticscholar.org

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is then removed.

Asymmetric catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other.

Resolution of a racemic mixture: A mixture of both enantiomers (a racemate) can be separated using a chiral resolving agent, such as tartaric acid. safrole.com

One specific approach for the stereoselective production of dextroamphetamine involves the reductive amination of phenylacetone (B166967) with (S)-α-methylbenzylamine. safrole.com Another method involves the regioselective addition of an aryl lithium to commercially available (S)-(+)-propylene oxide to produce an (S)-aryl-2-propanol, which can then be converted to the desired amphetamine enantiomer. researchgate.net

Molecular Pharmacology and Mechanisms of Action in Vitro and Non Human in Vivo

Receptor Binding Affinity and Selectivity Profiles

The affinity of a compound for a receptor, often expressed as the inhibition constant (Ki), indicates how strongly it binds. The following sections detail the binding profile of 4-Propoxy-2,5-dimethoxyamphetamine and related 4-alkoxy amphetamines at key central nervous system receptors.

4-Propoxy-2,5-dimethoxyamphetamine belongs to a class of 4-alkoxy-substituted 2,5-dimethoxyamphetamines that exhibit moderate to high affinity for serotonin (B10506) 5-HT2A receptors researchgate.net. Research demonstrates that as the length of the 4-alkoxy substituent increases, the binding affinity at 5-HT2A and 5-HT2C receptors generally increases researchgate.net. For the broader series of 4-alkoxy amphetamines, Ki values at the 5-HT2A receptor range from 61 to 4400 nM researchgate.net.

Conversely, the compound shows a marked lack of affinity for the 5-HT1A receptor. Studies on this class of compounds report that little to no binding effect is observed at the 5-HT1A receptor, with Ki values being consistently high (≥ 2700 nM) researchgate.net. This indicates a significant degree of selectivity for the 5-HT2 receptor family over the 5-HT1A subtype. While specific binding data for the 5-HT2B receptor is not extensively detailed, functional assays confirm interaction with this subtype.

| Compound Series | 5-HT2A | 5-HT2C | 5-HT1A |

|---|---|---|---|

| 4-Propoxy-2,5-dimethoxyamphetamine (as part of series) | 61 - 4400 | Data indicates affinity increases with alkoxy chain length | ≥ 2700 |

Interactions with the Trace Amine-Associated Receptor 1 (TAAR1) have also been investigated. For the amphetamine analogs within this chemical family, binding affinities (Ki) for TAAR1 are reported to be in the range of 630 to 3100 nM researchgate.net. Despite this binding, functional activation of the human TAAR1 receptor was not observed for the 4-alkoxy-2,5-dimethoxy substituted amphetamines researchgate.net.

The selectivity profile of 4-Propoxy-2,5-dimethoxyamphetamine extends to its interactions with adrenergic and dopaminergic receptors. In vitro screening assays were conducted to determine binding affinities at α1 and α2 adrenergic receptors and the dopamine (B1211576) D2 receptor researchgate.net. For structurally related series of compounds, research has indicated no potent affinity at these non-serotonergic targets, suggesting that the compound's primary interactions are within the serotonin system.

Monoamine Transporter Interactions and Neurotransmitter Release Mechanisms

Research into the interaction of 4-propoxy-2,5-dimethoxyamphetamine with monoamine transporters has been part of broader studies on a series of 4-alkoxy-substituted 2,5-dimethoxyamphetamines. These studies have aimed to characterize the pharmacological profile of these compounds to better understand their mechanisms of action. The primary monoamine transporters of interest are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET), which are crucial for regulating the synaptic concentrations of their respective neurotransmitters.

In a key in vitro study, the inhibitory activity of a range of 4-alkoxy-2,5-dimethoxyamphetamines on human monoamine transporters was assessed. The findings from this research indicate that these compounds, including by extension 4-propoxy-2,5-dimethoxyamphetamine, are weak inhibitors of these transporters. The study reported that the half-maximal inhibitory concentrations (IC50) for all tested 4-alkoxy-2,5-dimethoxyamphetamines were greater than 10 µM for DAT, SERT, and NET. This suggests a low affinity for these transporters and that the primary psychoactive effects of these substances are unlikely to be mediated by potent monoamine transport inhibition.

Consistent with the general findings for the 4-alkoxy-2,5-dimethoxyamphetamine series, 4-propoxy-2,5-dimethoxyamphetamine is not a potent modulator of the dopamine transporter. In vitro assays have demonstrated that compounds in this family exhibit weak inhibitory activity at DAT, with IC50 values exceeding 10 µM. This low potency suggests that at pharmacologically relevant concentrations, 4-propoxy-2,5-dimethoxyamphetamine does not significantly block the reuptake of dopamine, nor is it a potent dopamine releasing agent through this mechanism.

Similarly to its interaction with DAT, 4-propoxy-2,5-dimethoxyamphetamine shows a lack of significant activity at the serotonin transporter. Studies on analogous 4-alkoxy-2,5-dimethoxyamphetamines have found their IC50 values for SERT inhibition to be above 10 µM. This indicates that the compound is not a potent serotonin reuptake inhibitor or releaser via direct action on SERT.

The interaction of 4-propoxy-2,5-dimethoxyamphetamine with the norepinephrine transporter is also characterized by low potency. In line with the findings for other 4-alkoxy-2,5-dimethoxyamphetamines, its inhibitory effect on NET is weak, with an IC50 value greater than 10 µM. This suggests that modulation of norepinephrine transport is not a primary mechanism of action for this compound.

Table 1: Inhibitory Activity of 4-Alkoxy-2,5-dimethoxyamphetamines on Monoamine Transporters

| Compound Class | Dopamine Transporter (DAT) IC50 | Serotonin Transporter (SERT) IC50 | Norepinephrine Transporter (NET) IC50 |

| 4-Alkoxy-2,5-dimethoxyamphetamines | > 10 µM | > 10 µM | > 10 µM |

Note: This table summarizes the general findings for the class of compounds to which 4-propoxy-2,5-dimethoxyamphetamine belongs, based on available research.

Other Enzymatic Interactions (e.g., Monoamine Oxidase Inhibition)

Currently, there is a lack of specific published research investigating the direct interaction of 4-propoxy-2,5-dimethoxyamphetamine with monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). While studies have been conducted on other substituted amphetamines, the specific inhibitory potential of the 4-propoxy substituted compound remains to be elucidated through targeted in vitro enzymatic assays.

In Vitro Cellular Mechanisms and Biochemical Pathways

The cellular and biochemical effects of 4-propoxy-2,5-dimethoxyamphetamine are not well-documented in the scientific literature. Understanding these pathways is essential for a complete pharmacological profile.

There is no specific in vitro data available from published studies that have directly measured the induction of oxidative stress by 4-propoxy-2,5-dimethoxyamphetamine. While it is known that some amphetamine derivatives can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in various cell types, dedicated studies to quantify such effects for 4-propoxy-2,5-dimethoxyamphetamine have not been reported. Therefore, no definitive statements can be made regarding its capacity to induce oxidative stress at the cellular level.

Excitotoxicity Pathways

Excitotoxicity describes a process of neuronal damage and death resulting from the excessive activation of excitatory amino acid receptors, primarily those responding to glutamate (B1630785). explorationpub.comexplorationpub.com Research into the neurotoxic mechanisms of amphetamine derivatives suggests that excitotoxicity is a significant pathway contributing to their effects on the central nervous system. While direct studies on 4-Propoxy-2,5-dimethoxyamphetamine are limited, the mechanisms can be inferred from related amphetamine compounds.

Amphetamines can disrupt normal glutamatergic signaling, leading to an overstimulation of glutamate receptors. nih.govopenstax.org This process is often initiated by the drug's interaction with dopamine transporters, which in turn affects glutamate release and uptake. nih.govresearchgate.net For instance, amphetamine has been shown to stimulate the endocytosis (internalization) of the excitatory amino acid transporter 3 (EAAT3) in dopamine neurons. nih.gov This reduction in glutamate transporters on the cell surface impairs the clearance of glutamate from the synapse, prolonging its presence and increasing the likelihood of excessive receptor activation. nih.gov

The subsequent overstimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of calcium ions (Ca²⁺) into the neuron. explorationpub.comexplorationpub.com This disruption of calcium homeostasis triggers a cascade of detrimental downstream events, including the activation of enzymes that degrade essential cellular components, damage to the cytoskeleton, and the generation of free radicals, ultimately culminating in neuronal death. explorationpub.comfrontiersin.org The neurotoxic mechanisms of methamphetamine, a related compound, have been shown to involve increased production of glutamate and subsequent calcium-mediated damage. frontiersin.org

Table 1: Key Molecular Components in Amphetamine-Associated Excitotoxicity

| Component | Role in Excitotoxicity Pathway | Reference |

|---|---|---|

| Glutamate | The primary excitatory neurotransmitter that, in excess, triggers excitotoxic cascades. explorationpub.comexplorationpub.com | explorationpub.comexplorationpub.com |

| NMDA Receptor | An ionotropic glutamate receptor that, when overactivated, allows excessive Ca²⁺ influx, a key step in excitotoxic neuronal death. explorationpub.comexplorationpub.com | explorationpub.comexplorationpub.com |

| EAAT3 | An excitatory amino acid transporter whose amphetamine-induced internalization reduces glutamate clearance from the synapse. nih.gov | nih.gov |

| Dopamine Transporter (DAT) | Amphetamine entry through DAT can initiate the process leading to EAAT3 endocytosis. nih.gov | nih.gov |

| Calcium (Ca²⁺) | Excessive intracellular levels, resulting from receptor overactivation, activate neurotoxic enzymatic pathways. explorationpub.comexplorationpub.com | explorationpub.comexplorationpub.com |

Mitochondrial Dysfunction

The neurotoxic effects of amphetamines are closely linked to their ability to induce mitochondrial dysfunction. nih.govresearchgate.netresearchgate.net Mitochondria, essential for cellular energy production and survival, become a primary target of the cellular stress initiated by these compounds. nih.govresearchgate.net This dysfunction is characterized by impaired energy metabolism, increased oxidative stress, and the initiation of apoptotic cell death pathways. frontiersin.orgresearchgate.net

A key mechanism is the disruption of the mitochondrial electron transport chain (ETC). Amphetamine-like psychostimulants have been shown to inhibit the function of the ETC, which is a major source of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govresearchgate.net This inhibition not only leads to energy depletion but also causes an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.govbohrium.com ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov

The accumulation of cytoplasmic dopamine, promoted by amphetamines, can also contribute to mitochondrial stress. frontiersin.org Dopamine can auto-oxidize to form quinones and ROS, which further exacerbates oxidative damage. frontiersin.org This oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), a critical event that disrupts the mitochondrial membrane potential, further compromising ATP synthesis and leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.orgresearchgate.net Studies on methamphetamine have demonstrated that it can directly disrupt the mitochondrial membrane gradient, inhibiting ATP synthesis and leading to necrotic cell death. researchgate.net In non-human in vivo models, chronic amphetamine exposure has been shown to subvert adaptive responses to oxidative stress, leading to impaired electron transport, increased mitochondrial ROS, and subsequent DNA damage. nih.gov

Table 2: Effects of Amphetamine Derivatives on Mitochondrial Parameters

| Parameter | Observed Effect | Consequence | Reference |

|---|---|---|---|

| Electron Transport Chain (ETC) Function | Inhibition | Decreased ATP production, increased electron leakage. | nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) Production | Increased | Oxidative damage to lipids, proteins, and DNA. | frontiersin.orgnih.govbohrium.comnih.gov |

| ATP Synthesis | Inhibition/Reduction | Cellular energy depletion, leading to necrotic cell death. | frontiersin.orgresearchgate.net |

| Mitochondrial Membrane Potential | Disruption/Depolarization | Compromised ATP synthesis, opening of mPTP. | researchgate.net |

| Cytochrome c | Release into cytosol | Activation of caspase-mediated apoptotic pathways. | researchgate.net |

Structure Activity Relationships Sar of 4 Propoxy 2,5 Dimethoxyamphetamine and Analogs

Influence of the 4-Position Substituent (Propoxy Group) on Receptor Binding and Activity

The nature of the substituent at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) scaffold plays a pivotal role in determining the compound's affinity for and activity at serotonin (B10506) receptors, particularly the 5-HT₂A receptor.

In the broader family of 2,5-dimethoxy-substituted phenethylamines and amphetamines, the size and lipophilicity of the 4-position substituent are critical. Small, lipophilic substituents tend to yield compounds with agonistic properties at 5-HT₂A/₂C receptors. frontiersin.org Conversely, the introduction of larger, bulkier lipophilic groups at this position can lead to compounds with antagonistic effects. frontiersin.orgnih.gov Hydrophilic substituents at the 4-position generally result in a decrease in 5-HT₂A receptor affinity. frontiersin.org

Specifically for 4-alkoxy-substituted 2,5-dimethoxyamphetamines, increasing the length of the 4-alkoxy chain generally enhances binding affinities at both 5-HT₂A and 5-HT₂C receptors. nih.gov However, this increase in binding affinity does not always translate to a proportional increase in activation potency and efficacy at these receptors, with mixed effects being observed. nih.gov For instance, while extending the 4-alkoxy group can enhance activation potency at the 5-HT₂A receptor, it may not have the same effect at the 5-HT₂B receptor. researchgate.net

The introduction of fluorine into the 4-alkoxy substituent also has a nuanced impact. A terminal fluorine atom on a 4-ethoxy substituent tends to decrease affinities at 5-HT₂A and 5-HT₂C receptors, whereas progressive fluorination can lead to an increase in these affinities. nih.gov

It has been noted that for hallucinogenic amphetamine derivatives of the 1-(2,5-dimethoxy-4-alkylphenyl)-2-aminopropane type, potency tends to decrease significantly when the 4-alkyl substituent is larger than a propyl group or when it is branched. scispace.com This suggests an optimal size and shape for the 4-position substituent to achieve high potency.

| Compound Series | 4-Position Substituent Characteristics | Effect on 5-HT₂A/₂C Receptor Binding | Reference |

| 2,5-Dimethoxyamphetamines | Small, lipophilic | Agonistic properties | frontiersin.org |

| 2,5-Dimethoxyamphetamines | Large, lipophilic | Antagonistic effects | frontiersin.orgnih.gov |

| 2,5-Dimethoxyamphetamines | Hydrophilic | Decreased affinity | frontiersin.org |

| 4-Alkoxy-2,5-dimethoxyamphetamines | Increasing alkoxy chain length | Increased affinity | nih.gov |

| 4-Alkoxy-2,5-dimethoxyamphetamines | Terminal fluorine on ethoxy | Decreased affinity | nih.gov |

| 4-Alkoxy-2,5-dimethoxyamphetamines | Progressive fluorination | Increased affinity | nih.gov |

| 1-(2,5-Dimethoxy-4-alkylphenyl)-2-aminopropanes | Alkyl larger than propyl or branched | Decreased potency | scispace.com |

Impact of Alpha-Methylation on Pharmacological Potency and Profile

The presence of a methyl group on the alpha-carbon of the ethylamine (B1201723) side chain, which transforms a phenethylamine (B48288) into an amphetamine, has a significant impact on the pharmacological profile of these compounds.

While alpha-methylation has a relatively small effect on the binding affinity of 2,4,5-trisubstituted derivatives at 5-HT₂A/₂C receptors, it generally leads to an increase in in-vivo potency. nih.govresearchgate.net This enhanced potency is thought to be due to several factors, including increased metabolic stability by protecting against degradation by monoamine oxidase (MAO), and increased hydrophobicity which can facilitate passage across the blood-brain barrier. nih.govnih.govsmw.ch

Furthermore, amphetamine derivatives often exhibit higher intrinsic activity at the 5-HT₂A receptor compared to their corresponding phenethylamine counterparts. nih.gov This means that even with similar binding affinities, the amphetamine analog can elicit a stronger response upon binding to the receptor.

For the 2,5-dimethoxy-4-substituted series, alpha-methylation is a key structural feature that generally increases psychoactive potency. researchgate.net This modification is a consistent theme in the structure-activity relationships of psychedelic phenethylamines. psu.edu

| Structural Feature | Effect on 5-HT₂A/₂C Affinity | Effect on In-Vivo Potency | Potential Mechanisms | Reference |

| Alpha-Methylation | Minor effect | Increased | Increased metabolic stability, increased hydrophobicity, higher intrinsic activity | nih.govresearchgate.netnih.govsmw.ch |

Stereochemical Influences on Receptor Interaction and Activity

The stereochemistry of the alpha-methyl group is a crucial determinant of the pharmacological activity of amphetamine derivatives. These compounds exist as a pair of enantiomers, (R)- and (S)-, which can exhibit different affinities and efficacies at their target receptors.

For psychedelic amphetamines, the (R)-enantiomer is typically the more potent optical isomer at the 5-HT₂A receptor. nih.gov This stereoselectivity indicates that the receptor's binding pocket has a specific three-dimensional structure that preferentially accommodates one enantiomer over the other.

In the case of DOI (4-iodo-2,5-dimethoxyamphetamine), the (R)-(-)-enantiomer displays a higher affinity for the 5-HT₂ receptor compared to the (S)-(+)-enantiomer, with Ki values of 10 nM and 35 nM, respectively. acs.org This demonstrates stereoselective, though not entirely stereospecific, binding.

Interestingly, studies on derivatives with a chiral 4-alkyl substituent, such as those with a 4-(R or S)-2-butyl group, have shown only slight and non-significant differences in potency and equal affinity for 5-HT₂A/C binding sites between the diastereomers. scispace.com This suggests that the region of the receptor that interacts with the 4-alkyl substituent may not present a highly asymmetric environment to the ligand. scispace.com

Comparative Analysis with Other DOx Compounds (e.g., DOM, DOET, DOI, DOB, TMA-2)

The DOx series of compounds, characterized by a 2,5-dimethoxy-4-substituted amphetamine structure, exhibit a range of potencies and activities that are influenced by the nature of the 4-position substituent.

DOM (4-methyl-2,5-dimethoxyamphetamine) serves as a prototypical compound in this series. scispace.com

DOI (4-iodo-2,5-dimethoxyamphetamine) and DOB (4-bromo-2,5-dimethoxyamphetamine) are among the most potent compounds in the DOx family and are considered selective 5-HT₂ receptor agonists. scispace.compsu.eduacs.org

DOC (4-chloro-2,5-dimethoxyamphetamine) is slightly less potent than DOB and DOI. psu.edu

DOET (4-ethyl-2,5-dimethoxyamphetamine) has been explored as an experimental pharmaceutical. wikipedia.org

TMA-2 (2,4,5-trimethoxyamphetamine) is a potent psychedelic and can be considered an archetypal representative of 2,4,5-trisubstituted amphetamines. nih.gov

The affinity and agonist action of DOx compounds at the 5-HT₂ receptor are influenced by the lipophilic and electronic character of the 4-position substituent. acs.org However, high affinity does not always equate to potent agonist activity. For example, bulkier derivatives like DOAM (4-amyl-2,5-dimethoxyamphetamine) have high affinity for 5-HT₂ receptors but exhibit reduced activational efficacy and lack psychedelic effects. wikipedia.org

| Compound | 4-Position Substituent | Relative Potency/Activity | Reference |

| DOM | Methyl | Prototypical psychedelic | scispace.com |

| DOI | Iodo | High potency 5-HT₂ agonist | scispace.compsu.eduacs.org |

| DOB | Bromo | High potency 5-HT₂ agonist | scispace.compsu.edu |

| DOC | Chloro | Slightly less potent than DOI/DOB | psu.edu |

| DOET | Ethyl | Experimental pharmaceutical | wikipedia.org |

| TMA-2 | Methoxy (B1213986) | Potent psychedelic | nih.gov |

| DOAM | Amyl | High affinity, low efficacy | wikipedia.org |

Comparison with Related Phenethylamine Derivatives (2C-O Series)

The 2C-O series are 4-alkoxy-2,5-dimethoxyphenethylamines, which are the phenethylamine counterparts to the 4-alkoxy-substituted DOx compounds. A direct comparison highlights the impact of alpha-methylation.

Generally, the amphetamine derivatives (DOx) are more potent in vivo than their corresponding phenethylamine (2C-O) counterparts, despite often having similar binding affinities at the 5-HT₂A receptor. nih.govpsu.edu This difference in potency is attributed to the increased metabolic stability and higher intrinsic activity of the amphetamines. nih.gov

For both the phenethylamine and amphetamine series, extending the 4-alkoxy group generally leads to increased binding affinities at 5-HT₂A and 5-HT₂C receptors. nih.gov However, the phenethylamines tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their amphetamine analogs. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For psychedelic phenethylamines, QSAR models have been developed to understand the factors influencing their interaction with the 5-HT₂ receptor.

These models have shown that the affinity of DOx compounds for the 5-HT₂ receptor can be accounted for by the lipophilic and electronic characteristics of the substituent at the 4-position. acs.org However, QSAR studies have also highlighted that receptor affinity and agonist action are not always directly correlated. acs.org

The development of 3D-QSAR models, which consider the three-dimensional properties of the molecules, can provide further insights into the specific structural features that contribute to receptor binding and activation. biorxiv.org These models can help in understanding how ligands interact with the receptor's binding site and can guide the design of new compounds with desired pharmacological profiles. biorxiv.org

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures into their individual components. openaccessjournals.com For the analysis of substituted amphetamines, several chromatographic methods are utilized, often coupled with mass spectrometry for definitive identification. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like amphetamine derivatives. scispace.com It is considered a "gold standard" in forensic toxicology due to its high resolving power and selectivity. scispace.com For compounds containing primary amine groups, such as DOPR, derivatization is often necessary to improve chromatographic properties and produce characteristic mass spectra. nih.gov Common derivatizing agents include trifluoroacetyl (TFA), pentafluoropropionyl (PFP), and heptafluorobutyryl (HFB) anhydrides. nih.gov

The electron ionization (EI) mass spectra of underivatized 2,5-dimethoxyamphetamine (B1679032) analogues typically show a characteristic imine fragment as the base peak at m/z 44. researchgate.net Derivatization helps in distinguishing between positional isomers, which may otherwise produce similar mass spectra, potentially leading to misidentification. nih.govresearchgate.net For instance, studies on regioisomeric bromodimethoxyamphetamines showed that while their EI mass spectra were nearly identical, their perfluoroacylated derivatives could be successfully resolved on non-polar stationary phases. nih.gov A fast derivatization microwave procedure has also been developed to reduce sample preparation time for GC-MS analysis. ubi.pt

| Parameter | Description | Source(s) |

| Stationary Phase | Non-polar columns, such as 100% dimethylpolysiloxane (e.g., Rtx-1) or 50% phenyl - 50% methyl polysiloxane (e.g., Rxi-50), are effective for separating derivatized isomers. | nih.gov |

| Derivatization | Required to improve chromatographic performance and mass spectral specificity. Common agents include N-Methyl-bis(trifluoroacetamide) or heptafluorobutyric anhydride (B1165640) (HFBA). | nih.govubi.ptjfda-online.com |

| Ionization Mode | Electron Ionization (EI) is typically used. | ubi.pt |

| Key Fragments (Underivatized) | Major fragment ions at m/z 44 (base peak) and ions corresponding to the dimethoxybenzyl cation. | researchgate.net |

| Application | Suitable for analyzing various matrices including whole blood and hair after appropriate extraction and derivatization. | ubi.ptjfda-online.com |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for toxicological analysis due to its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization. fda.gov.tw This technique is particularly advantageous for analyzing complex biological matrices like urine, blood, and amniotic fluid. fda.gov.twnih.govmdpi.com

Methods have been developed for the simultaneous screening of numerous phenethylamine (B48288) derivatives, including those from the 2,5-dimethoxy-amphetamine series. fda.gov.twnih.gov These methods typically use reversed-phase columns (e.g., C18 or Phenyl-Hexyl) with a mobile phase consisting of an aqueous component (often with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) under gradient elution. fda.gov.twnih.gov Detection is performed in positive ion mode using electrospray ionization (ESI), with multiple reaction monitoring (MRM) providing high specificity and sensitivity for quantification. nih.gov The precursor ion is typically the protonated molecule [M+H]+. nih.gov

| Parameter | Description | Source(s) |

| Column | Reversed-phase columns such as C18 or Phenyl-Hexyl are commonly used. | fda.gov.twnih.gov |

| Mobile Phase | A typical mobile phase consists of Solvent A: 0.1% formic acid in water (sometimes with ammonium acetate) and Solvent B: 0.1% formic acid in acetonitrile or methanol. | fda.gov.twnih.gov |

| Elution | Gradient elution is employed to separate multiple analytes in a single run. | fda.gov.twnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode is standard. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. | nih.gov |

| Application | Analysis of various biological fluids (urine, blood, amniotic fluid) and seized materials like blotter papers. | fda.gov.twnih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of compounds in various fields, including pharmaceutical analysis. openaccessjournals.combjbms.org It offers high resolution and accuracy and can be coupled with various detectors, most commonly a Diode Array Detector (DAD) for UV-Vis spectral confirmation. openaccessjournals.compsu.edu

In the context of substituted amphetamines, HPLC is used for quantitative analysis of seized materials and pharmaceutical preparations. researchgate.netresearchgate.net The separation is typically achieved on reversed-phase columns with a mobile phase of acetonitrile and water or buffer. researchgate.net The advantage of HPLC lies in its ability to handle a wide range of analytes without the need for derivatization and its robustness for routine quantitative work. bjbms.org The development of ultra-fast liquid chromatography (UFLC) with smaller particle columns has significantly reduced analysis times while maintaining high resolution and sensitivity. americanpharmaceuticalreview.com

| Parameter | Description | Source(s) |

| Stationary Phase | Reversed-phase columns (e.g., C8, C18) are most common for the analysis of drug compounds. | researchgate.net |

| Mobile Phase | Mixtures of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The composition can be adjusted for optimal separation. | bjbms.orgresearchgate.net |

| Detector | Diode Array Detector (DAD) or UV-Vis detectors are frequently used for identification and quantification. | psu.edu |

| Mode | Isocratic or gradient elution can be used depending on the complexity of the sample. | researchgate.net |

| Application | Quality control, purity assessment, and quantification of active compounds in seized tablets and other formulations. | openaccessjournals.comresearchgate.net |

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), serves as a rapid, simple, and cost-effective method for screening and identification. jppres.combioline.org.br It allows for the simultaneous analysis of multiple samples and is suitable for preliminary testing in forensic laboratories. bioline.org.br

For the analysis of amphetamine-type substances, silica (B1680970) gel plates are used as the stationary phase. jppres.com A common mobile phase for these basic compounds is a mixture of methanol and concentrated ammonia (B1221849). jppres.comresearchgate.net After development, spots are visualized under UV light (typically at 254 nm) and their retention factor (Rf) values are compared with those of reference standards. Densitometric scanning can be used for quantification. jppres.com The specificity of the method is enhanced by comparing the full UV spectra of the sample spots with that of the standard. jppres.com

| Parameter | Description | Source(s) |

| Stationary Phase | Precoated silica gel F254 plates are typically used. | jppres.com |

| Mobile Phase | A mixture of methanol and concentrated ammonia (e.g., 100:1.5 v/v) is effective for basic drugs like amphetamines. | jppres.comresearchgate.net |

| Sample Application | Samples are applied as bands for better resolution and quantification. | jppres.com |

| Detection | Visualization under UV light (254 nm) and densitometric scanning at a specific wavelength (e.g., 210 nm). | jppres.com |

| Confirmation | Comparison of Rf values and in-situ UV spectra with reference standards. | jppres.com |

| Application | Rapid screening and quantification of drugs in seized tablets and powders. | jppres.comresearchgate.net |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that serves as a powerful alternative and complement to HPLC. analyticaltoxicology.comscispace.com It requires minimal sample and reagent volumes and offers rapid analysis times. psu.eduanalyticaltoxicology.com CE is particularly well-suited for the analysis of charged species and for chiral separations, which is important as enantiomers of psychoactive substances can have different pharmacological effects. analyticaltoxicology.comscispace.com

A validated method using CE coupled with mass spectrometry (CE-MS) has been specifically developed for the screening and quantification of DOM, DOET, and DOPR (4-Propoxy-2,5-dimethoxyamphetamine) in urine samples. nih.gov This method demonstrated good linearity and precision, making it suitable for toxicological analysis. nih.gov The separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with a background electrolyte. psu.edu

| Parameter | Description | Source(s) |

| Separation Mode | Capillary Zone Electrophoresis (CZE) is a common mode. | analyticaltoxicology.com |

| Capillary | Fused-silica capillaries are used. | psu.edu |

| Background Electrolyte | Aqueous buffers, such as sodium hydrogen phosphate, are used. Chiral selectors (e.g., cyclodextrins) can be added for enantioseparation. | scispace.com |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) for sensitive and specific detection. | nih.gov |

| Validation (for DOPR) | The CE-MS method for DOPR was validated with calibration curves from 10 to 1000 ng/mL and correlation coefficients >0.996. | nih.gov |

| Application | Analysis of drugs in biological fluids like urine and blood; chiral separation of new psychoactive substances. | scispace.comnih.govnih.gov |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of identified compounds. While mass spectrometry, as a detector for chromatography, provides molecular weight and fragmentation data, other spectroscopic methods offer complementary information. nih.govworldscientific.com

Gas chromatography with infrared detection (GC-IRD) can provide confirmatory data to distinguish between isomers that yield similar mass spectra. nih.gov For example, GC-IRD was used to definitively identify 4-bromo-2,5-dimethoxyamphetamine (DOB) from its other regioisomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net It is invaluable for the unambiguous identification of the carbon skeleton and the placement of functional groups, making it a definitive method for structural elucidation of novel psychoactive substances. worldscientific.com For 4-Propoxy-2,5-dimethoxyamphetamine, both ¹H (proton) and ¹³C (carbon-13) NMR would be utilized to confirm its identity.

In a ¹H NMR spectrum of DOM, distinct signals corresponding to each unique proton environment would be expected. The aromatic protons would appear as signals in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their position on the benzene (B151609) ring. The protons of the two methoxy (B1213986) groups and the propoxy group would each produce characteristic signals, typically in the upfield region. The protons of the amphetamine side chain, including the methyl group, the methylene (B1212753) group, and the methine proton, would also have unique resonances.

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. researchgate.net The spectrum would show distinct peaks for each carbon atom, including those in the aromatic ring, the methoxy and propoxy groups, and the aliphatic side chain. The chemical shifts of the carbon signals are highly indicative of their electronic environment. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. preprints.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-Propoxy-2,5-dimethoxyamphetamine

| Functional Group | Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Propoxy Chain | -CH₃ | 0.9 - 1.1 | Triplet (t) |

| Propoxy Chain | -CH₂- | 1.7 - 1.9 | Sextet (sxt) |

| Propoxy Chain | -O-CH₂- | 3.8 - 4.0 | Triplet (t) |

| Amphetamine Chain | -CH₃ | 1.1 - 1.3 | Doublet (d) |

| Amphetamine Chain | -CH₂- | 2.5 - 3.0 | Multiplet (m) |

| Amphetamine Chain | -CH- | 3.0 - 3.5 | Multiplet (m) |

| Methoxy Groups | -OCH₃ | 3.7 - 3.9 | Singlet (s) |

| Aromatic Ring | Ar-H | 6.5 - 7.0 | Singlets (s) or Doublets (d) |

| Aromatic Ring | Ar-C | 110 - 160 | - |

| Methoxy Groups | -OCH₃ | 55 - 60 | - |

| Propoxy Chain | -O-CH₂-CH₂-CH₃ | 10 - 75 | - |

| Amphetamine Chain | -CH₂-CH(NH₂)-CH₃ | 20 - 50 | - |

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of a compound is a unique fingerprint, resulting from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds. libretexts.org

For 4-Propoxy-2,5-dimethoxyamphetamine, the IR spectrum would exhibit characteristic absorption bands indicating its key structural features. The primary amine (-NH₂) group would show stretching vibrations in the region of 3300-3500 cm⁻¹. The C-H stretching of the alkyl (propoxy and amphetamine side chain) and aromatic parts of the molecule would appear around 2850-3100 cm⁻¹. The presence of the benzene ring would be confirmed by aromatic C=C stretching absorptions in the 1400-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether linkages (methoxy and propoxy groups) would be prominent in the 1000-1300 cm⁻¹ range. libretexts.orgnih.gov

Table 2: Characteristic Infrared Absorption Bands for 4-Propoxy-2,5-dimethoxyamphetamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Alkyl Groups | C-H Stretch | 2850 - 2970 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium |

| Ether Linkages | C-O Stretch | 1000 - 1300 | Strong |

| Primary Amine | N-H Bend | 1550 - 1650 | Medium |

Source: Based on general IR correlation tables. libretexts.org

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for detecting compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu In 4-Propoxy-2,5-dimethoxyamphetamine, the substituted benzene ring acts as the primary chromophore.

The conjugation of the ether groups with the aromatic ring influences the energy levels of the π-electrons, resulting in characteristic UV absorption maxima (λmax). msu.edu The UV spectrum of DOM in a suitable solvent, such as methanol or ethanol, would be expected to show absorption bands in the ultraviolet region, typically between 200 and 300 nm. For instance, the related compound proscaline (B1283602) (4-propoxy-3,5-dimethoxyphenethylamine) exhibits a λmax at 208 nm. caymanchem.com While UV-Vis is not as structurally informative as NMR or IR, it is a valuable tool for quantification and for preliminary identification when compared against a reference standard. researchgate.net

Table 3: Predicted UV-Visible Absorption Data for 4-Propoxy-2,5-dimethoxyamphetamine

| Chromophore | Solvent | Predicted λmax (nm) |

|---|---|---|

| Substituted Benzene Ring | Ethanol/Methanol | ~210 and ~290 |

Note: Values are predictive. The primary absorption (π→π) is expected around 210 nm, with a weaker secondary absorption (n→π) at a longer wavelength.

Sample Preparation and Derivatization Strategies

Effective sample preparation is crucial for accurate analysis, especially when dealing with complex biological matrices like blood, urine, or oral fluid. The goal is to isolate the analyte of interest from interfering substances and concentrate it to a level suitable for detection. nih.gov Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). ubi.pt

For gas chromatography-mass spectrometry (GC-MS) analysis, amphetamines are often derivatized. gcms.czjfda-online.com Derivatization is a chemical modification of the analyte to improve its analytical properties, such as increasing its volatility and thermal stability, and enhancing chromatographic separation and mass spectral fragmentation. jfda-online.com The primary amine group of DOM is the main target for derivatization.

Common Derivatization Strategies:

Acylation: This is the most common method, where the amine is converted to an amide using fluorinated anhydrides. Reagents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. nih.gov These reagents produce stable derivatives with characteristic mass spectral fragments, aiding in identification.

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group.

Chloroformate Reaction: Derivatization with reagents like 2,2,2-trichloroethyl chloroformate can produce distinctive mass spectra with characteristic isotopic clusters, which aids in unambiguous identification. nih.govd-nb.info

Screening and Confirmatory Analytical Protocols

In forensic toxicology, a two-tiered approach is standard: an initial screening test followed by a more specific and sensitive confirmatory test.

Screening Protocols: Initial screening for amphetamine-class compounds often uses immunoassays. These tests are fast and can handle large numbers of samples. However, they are prone to cross-reactivity with other structurally related compounds, leading to potential false positives. Due to the specific substitutions on the DOM molecule, its cross-reactivity with standard amphetamine immunoassays may be variable and unreliable. Therefore, chromatographic screening methods are often preferred.

Confirmatory Protocols: A positive or ambiguous screening result must be confirmed by a more definitive method.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirmation. nih.gov The sample, often after derivatization, is injected into the gas chromatograph, where it is separated from other components. The separated compound then enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification. The PubChem database lists major GC-MS fragments for underivatized 4-Propoxy-2,5-dimethoxyamphetamine at mass-to-charge ratios (m/z) of 210 and 168. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its high sensitivity and specificity, often without the need for derivatization. nih.gov The compound is separated by liquid chromatography and then analyzed by two mass spectrometers in series (MS/MS). The first MS selects the parent ion of the target compound, which is then fragmented, and the second MS analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and is ideal for complex matrices. researchgate.net

Metabolism Non Human in Vivo and in Vitro

Identification of Primary Metabolic Pathways

The primary routes of metabolism for 4-Propoxy-2,5-dimethoxyamphetamine and similar compounds include O-demethylation, oxidative deamination, hydroxylation of the alkyl side chain, and N-acetylation. wikipedia.orgresearchgate.netresearchgate.net These pathways often occur in combination, leading to a diverse array of metabolites.

O-demethylation is a common metabolic reaction for many 2,5-dimethoxyamphetamine (B1679032) derivatives. wikipedia.orgnih.gov This process involves the removal of a methyl group from one of the methoxy (B1213986) groups on the phenyl ring, typically at the 2 or 5 position. researchgate.net This reaction is a crucial step in the biotransformation of these compounds. chim.it For related compounds like 2,5-dimethoxy-4-bromoamphetamine (DOB), O-demethylation is a significant metabolic pathway. researchgate.net In studies of DOB, the 5-O-desmethyl metabolite was identified as a major product in rat urine. researchgate.net

Oxidative deamination is another key metabolic pathway for amphetamine and its derivatives. researchgate.net This process involves the removal of the amino group from the side chain, leading to the formation of a ketone. researchgate.net This ketone can then be further metabolized, for instance, by reduction to the corresponding alcohol. researchgate.net Studies on the related compound DOB have shown that oxidative deamination to a ketone, followed by reduction to an alcohol, is a notable metabolic route. researchgate.net

Hydroxylation can occur on the alkyl side chain of amphetamine derivatives. researchgate.net This reaction introduces a hydroxyl group, increasing the water solubility of the compound and preparing it for further metabolic steps or excretion. For the related compound 2,5-dimethoxy-4-methylamphetamine (DOM), hydroxylation of the methyl group at the 4-position is the primary metabolic pathway. wikipedia.orgnih.govresearchgate.net

N-acetylation is a metabolic pathway that has been observed for amphetamine and its derivatives in some studies. researchgate.netnih.gov This reaction involves the addition of an acetyl group to the nitrogen atom of the amino group. In rat studies, N-acetylamphetamine and N-acetyl-4-hydroxyamphetamine have been identified as urinary metabolites. nih.gov For 4-propoxy-2,5-dimethoxyamphetamine specifically, N-acetylation has been noted as a primary metabolic route in studies with the fungus Cunninghamella echinulata. researchgate.net

Characterization of Identified Metabolites and Their Activity

Table 1: Identified Metabolites of Related 2,5-Dimethoxyamphetamine Derivatives and Their Precursors

| Parent Compound | Metabolic Pathway | Resulting Metabolite |

|---|---|---|

| 2,5-dimethoxy-4-bromoamphetamine (DOB) | O-demethylation | 2-methoxy-5-hydroxy-4-bromoamphetamine |

| 2,5-dimethoxy-4-bromoamphetamine (DOB) | Oxidative Deamination | Corresponding ketone |

| 2,5-dimethoxy-4-methylamphetamine (DOM) | Hydroxylation | Hydroxy-DOM |

| Amphetamine | N-acetylation | N-acetylamphetamine |

This table is generated based on data from studies on related compounds and may not represent the complete metabolic profile of 4-Propoxy-2,5-dimethoxyamphetamine.

Role of Cytochrome P450 (CYP) Isoenzymes in Metabolism

The cytochrome P450 (CYP) system of enzymes, located primarily in the liver, plays a central role in the oxidative metabolism of a vast array of foreign compounds, including drugs and xenobiotics. oulu.fijwatch.org Specific isoenzymes within this superfamily are responsible for catalyzing the metabolic reactions discussed above.

Studies on several 2,5-dimethoxyamphetamine derivatives, including DOM, DOI, DOC, and DOB, have identified CYP2D6 as the primary isoenzyme involved in their main metabolic pathways, such as O-demethylation and hydroxylation. nih.govresearchgate.netnih.gov Research using human liver microsomes and heterologously expressed human CYPs has shown that CYP2D6 is the key enzyme for the formation of the main metabolites of these compounds. nih.gov While other CYP isoenzymes may play a minor role, CYP2D6 appears to be the most significant contributor to the initial metabolic steps of these amphetamine derivatives. nih.govnih.gov

Table 2: Cytochrome P450 Isoenzymes Involved in the Metabolism of Related Amphetamine Derivatives

| Compound | Primary Metabolic Pathway | Key CYP Isoenzyme(s) |

|---|---|---|

| 2,5-dimethoxy-4-methyl-amphetamine (DOM) | Hydroxylation | CYP2D6 |

| 2,5-dimethoxy-4-iodo-amphetamine (DOI) | O-demethylation | CYP2D6 |

| 2,5-dimethoxy-4-chloro-amphetamine (DOC) | O-demethylation | CYP2D6 |

This table summarizes findings from studies on related compounds, indicating the likely involvement of these enzymes in the metabolism of 4-Propoxy-2,5-dimethoxyamphetamine.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 4-Propoxy-2,5-dimethoxyamphetamine | DOPR |

| 2,5-dimethoxy-4-bromoamphetamine | DOB |

| 2,5-dimethoxy-4-methylamphetamine | DOM |

| 2,5-dimethoxy-4-iodoamphetamine | DOI |

| 2,5-dimethoxy-4-chloroamphetamine | DOC |

| 2,5-dimethoxyamphetamine | 2,5-DMA |

| 2,4,5-trimethoxyamphetamine | TMA-2 |

| 4-bromo-2,5-dimethoxy-methamphetamine | MDOB |

| Prenylamine | |

| Verapamil | |

| Serotonin (B10506) | 5-HT |

| Lysergic acid diethylamide | LSD |

| Psilocybin | |

| Mescaline | |

| 3,4,5-trimethoxyamphetamine | TMA |

| 4-ethylthio-2,5-dimethoxy-amphetamine | ALEPH-2 |

| 4-isopropylthio-2,5-dimethoxy-amphetamine | ALEPH-4 |

| 4-phenylthio-2,5-dimethoxy-amphetamine | ALEPH-6 |

| 4-propylthio-2,5-dimethoxy-amphetamine | ALEPH-7 |

| 2,5-dimethoxy-a-ethyl-4-methyl-phenethylamine | ARIADNE |

| 3,4-methylenedioxymethamphetamine | MDMA |

| 4-(3-Phenylpropyl)-2,5-dimethoxyamphetamine | DOPP, DOPhPr |

Comparative Metabolic Studies with Other Substituted Amphetamines

The metabolism of substituted amphetamines, a class of compounds known for their psychoactive properties, is a complex process primarily occurring in the liver. In non-human studies, particularly in rats, the metabolism of 2,5-dimethoxy-amphetamine derivatives predominantly involves a few key pathways: O-demethylation, hydroxylation of alkyl side-chains, and subsequent conjugation. The specific metabolic fate of a given compound is highly dependent on the nature of the substituent at the 4-position of the phenyl ring.

Research has shown that for many of these compounds, the cytochrome P450 (CYP) enzyme system is centrally involved in their biotransformation. Specifically, the CYP2D6 isoenzyme has been identified as the primary enzyme responsible for the main metabolic steps of several 2,5-dimethoxy-amphetamine derivatives. nih.gov

Studies on a range of these compounds have revealed common, as well as unique, metabolic pathways. For instance, the metabolism of 4-methyl-2,5-dimethoxy-amphetamine (DOM) in rats primarily involves hydroxylation of the 4-methyl group. nih.govresearchgate.netacs.org In contrast, for derivatives with a halogen at the 4-position, such as 4-chloro-2,5-dimethoxy-amphetamine (DOC) and 4-bromo-2,5-dimethoxy-amphetamine (DOB), the main metabolic route is O-demethylation at either the 2- or 5-position of the phenyl ring. researchgate.netnih.gov

Following these initial biotransformations, the resulting metabolites can undergo further changes. For example, the hydroxylated metabolite of DOM can be further oxidized to a carboxylic acid. acs.org In the case of halogenated derivatives like DOC, the demethylated metabolites can be subsequently conjugated with glucuronic acid or sulfate. nih.gov Another metabolic process observed is deamination, which can lead to the formation of corresponding ketone or alcohol metabolites. researchgate.net

These comparative studies in non-human models, primarily using rat liver microsomes and analysis of urine, provide crucial insights into the metabolic similarities and differences among this class of compounds. The substituent at the 4-position appears to be a key determinant of the primary metabolic pathway.

Comparative Metabolism of Substituted Amphetamines in Rats

| Compound | Primary Metabolic Pathway(s) | Key Metabolites Identified in Rat Urine | Primary Cytochrome P450 Isoenzyme Involved |

| 4-methyl-2,5-dimethoxy-amphetamine (DOM) | Hydroxylation of the 4-methyl group, followed by oxidation. | 1-(2,5-dimethoxy-4-hydroxymethylphenyl)-2-aminopropane, 1-(2,5-dimethoxy-4-carboxyphenyl)-2-aminopropane | CYP2D6 nih.govresearchgate.net |

| 4-chloro-2,5-dimethoxy-amphetamine (DOC) | O-demethylation at position 2 or 5, followed by conjugation (glucuronidation and/or sulfation). | O-desmethyl-DOC metabolites | CYP2D6 nih.govnih.gov |

| 4-bromo-2,5-dimethoxy-amphetamine (DOB) | O-demethylation followed by oxidative deamination. | O-desmethyl-DOB, corresponding ketone and alcohol metabolites | CYP2D6 nih.govresearchgate.net |

| 4-iodo-2,5-dimethoxy-amphetamine (DOI) | O-demethylation. | O-desmethyl-DOI metabolites | CYP2D6 nih.govresearchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. This modeling is crucial for understanding the structure-activity relationships of psychoactive compounds.

Research on 4-alkoxy-substituted 2,5-dimethoxyamphetamines, including MPM, has utilized molecular docking to investigate their interaction with monoamine receptors, particularly the serotonin (B10506) 5-HT₂ receptors. dp.techfrontiersin.org Studies show that the 2,5-dimethoxy substitution pattern is a key motif for potent agonist activity at the serotonin 5-HT₂A receptor. researchgate.net The binding affinity of these compounds is significantly influenced by the substituent at the 4-position of the phenyl ring. frontiersin.org

Docking simulations for this class of compounds typically show that the 2-methoxy group is crucial for binding within the 5-HT₂A receptor. researchgate.net The extension of the 4-alkoxy group, such as the propoxy group in MPM, generally increases the lipophilicity and can enhance binding affinities at the 5-HT₂A and 5-HT₂C receptors. frontiersin.org This trend is consistent with findings for other 2,5-dimethoxyphenethylamines where bulkier substituents at the 4-position can lead to high-affinity binding. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to determine the electronic structure and predict the reactivity of molecules. worldscientific.com These calculations can elucidate properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations offer a way to observe the movement and interaction of atoms and molecules over time. utupub.fi When applied to a ligand-receptor complex, MD simulations can reveal the stability of the binding pose predicted by molecular docking, identify key dynamic interactions, and illustrate conformational changes in both the ligand and the receptor. researchgate.netutupub.fi

Prediction of Metabolic Pathways and Products Using In Silico Tools

In silico tools play a vital role in predicting the metabolic fate of xenobiotics, including novel psychoactive substances. frontiersin.org Programs like BioTransformer, Meteor, and others use extensive databases of metabolic reactions to predict the likely metabolites of a parent compound. frontiersin.orgnews-medical.net These predictions cover Phase I metabolism (e.g., oxidation, reduction) and Phase II metabolism (e.g., glucuronidation, sulfation). frontiersin.org

For amphetamine derivatives, common metabolic pathways include hydroxylation, N-dealkylation, and O-dealkylation. Studies on structurally related 2,5-dimethoxyamphetamine (B1679032) derivatives, such as DOM and DOI, have shown that they are extensively metabolized, primarily through O-demethylation. nih.govnih.gov The cytochrome P450 enzyme CYP2D6 has been identified as the main enzyme responsible for these primary metabolic steps. nih.gov

Based on this, the predicted metabolic pathways for 4-propoxy-2,5-dimethoxyamphetamine would primarily involve:

O-demethylation at the 2- and 5-positions.

O-depropylation at the 4-position.

Hydroxylation of the propyl side chain.

Subsequent Phase II conjugation of the resulting hydroxylated metabolites with glucuronic acid or sulfate.

These in silico predictions are crucial for guiding analytical strategies for the identification of metabolites in biological samples. frontiersin.orgnih.gov

Future Directions for Academic Research on 4 Propoxy 2,5 Dimethoxyamphetamine

Elucidation of Comprehensive In Vitro and Non-Human In Vivo Pharmacological Profiles

A foundational step for future research is to establish a detailed pharmacological profile of DOPR. While it is known to be an agonist of the serotonin (B10506) 5-HT2 receptors, comprehensive data on its binding affinities and functional activities at a wider range of targets is necessary. wikipedia.org

In vitro studies are essential to quantify the interaction of DOPR with a panel of receptors and transporters. This involves using transfected cell lines to determine binding affinities (Ki values) and functional potencies (EC50 values) at various serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C), dopamine (B1211576), and adrenergic receptor subtypes. nih.govfrontiersin.org Studies on related 4-alkoxy-2,5-dimethoxyamphetamines have shown that increasing the length of the 4-alkoxy group can increase affinities at 5-HT2A and 5-HT2C receptors. nih.gov A thorough investigation would clarify DOPR's specific selectivity profile.

Concurrently, non-human in vivo studies are critical to correlate in vitro findings with physiological and behavioral effects. Animal models, such as rodents, can be used to investigate dose-response relationships for specific behaviors, like the head-twitch response, which is a proxy for psychedelic-like effects. wikipedia.orgnih.gov Such studies on related compounds have revealed that while the 2,5-dimethoxy motif is important for in vivo potency, this does not always directly correlate with in vitro receptor affinity and potency, highlighting the need for integrated in vitro and in vivo approaches. nih.govresearchgate.net Future research should also explore the compound's effects on locomotor activity and its potential pro-motivational effects at various doses. wikipedia.org

| Research Area | Technique/Model | Key Data Points to Generate | Rationale |

| In Vitro Receptor Profiling | Radioligand Binding Assays | Ki (binding affinity) values for a panel of monoamine receptors (5-HT, Dopamine, Adrenergic). | To determine the compound's affinity and selectivity for specific receptor targets. |

| In Vitro Functional Assays | Calcium Flux Assays, IP Accumulation | EC50 (potency) and Emax (efficacy) values at key receptors (e.g., 5-HT2A, 5-HT2C). | To characterize the compound as an agonist (full or partial) or antagonist. |

| Non-Human In Vivo Behavioral Pharmacology | Rodent Head-Twitch Response (HTR) | Dose-response curve for HTR induction. | To assess psychedelic-like potency in a validated behavioral model. wikipedia.orgnih.gov |

| Non-Human In Vivo Pharmacokinetics | Blood/Brain Tissue Sampling | Plasma and brain concentration over time, half-life, volume of distribution. | To understand the absorption, distribution, and elimination of the compound in a living system. biorxiv.org |

Advanced Spectroscopic Characterization of Compound and Metabolites

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR, along with two-dimensional techniques (e.g., COSY, HSQC, HMBC), will confirm the precise connectivity and structure of the synthesized compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry (MS/MS) will establish a characteristic fragmentation pattern, which is vital for the identification of the compound in complex matrices. nih.govnih.gov

Metabolite Identification: In vitro studies using liver microsomes (human and animal) can predict metabolic pathways. nih.govmdpi.com This is followed by in vivo studies in non-human models, where techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify metabolites in biological samples such as plasma and urine. nih.gov Potential metabolic pathways could include O-dealkylation of the methoxy (B1213986) or propoxy groups, or hydroxylation of the propyl chain or aromatic ring.

| Technique | Application for DOPR | Application for Metabolites | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Accurate mass measurement of potential metabolites. | Unambiguous elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Generation of a reference fragmentation pattern. | Structural elucidation of unknown metabolites by comparing fragmentation patterns. | Confident identification in complex samples. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Full structural assignment (1H, 13C, 2D). | Structural confirmation of synthetically prepared reference metabolite standards. | Definitive molecular structure and stereochemistry. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | N/A | Confirmation of key chemical bonds (e.g., C-O, N-H). |

Development of Novel and Efficient Stereoselective Synthesis Methods

DOPR possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, meaning it exists as two enantiomers, (R)-DOPR and (S)-DOPR. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies and pharmacological effects. Therefore, future research must move beyond studying the racemic mixture and focus on the synthesis and evaluation of the individual enantiomers.

The development of novel stereoselective synthesis methods is a key future direction. This would involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to set the desired stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to guide the reaction towards the formation of one specific enantiomer, which is often a more efficient and elegant approach.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

The goal is to develop methods that are not only efficient and high-yielding but also scalable and environmentally conscious. Subsequent pharmacological evaluation of the pure (R) and (S) enantiomers would provide a much clearer understanding of the structure-activity relationships.

In-depth Investigation of Functional Selectivity at Receptors

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize different active conformations of a single receptor, leading to the preferential activation of specific downstream signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways). This phenomenon is of significant interest in modern pharmacology as it could explain how different agonists at the same receptor can produce distinct physiological effects.

Future research on DOPR should rigorously investigate its potential for functional selectivity, particularly at the 5-HT2A receptor. This would require a suite of in vitro functional assays designed to measure the activation of different signaling cascades. Understanding whether DOPR exhibits a bias towards a particular pathway could provide profound insights into the molecular mechanisms underlying its specific effects and differentiate it from other phenethylamine (B48288) compounds.

Predictive Modeling of Structure-Activity Relationships for Novel Analogs

Building on the pharmacological data gathered for DOPR and its individual enantiomers, computational chemistry offers a powerful tool for guiding future drug discovery efforts. Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations can be employed to build predictive models. mdpi.com

This research direction involves:

Creating a Virtual Library: Designing a series of novel analogs of DOPR in silico by systematically modifying its structure (e.g., altering the length or branching of the 4-position alkyl group, substituting the methoxy groups, or modifying the amphetamine backbone). wikipedia.org

Calculating Molecular Descriptors: Quantifying various physicochemical and structural properties for each analog.

Developing a QSAR Model: Using statistical methods to build a mathematical model that correlates the structural descriptors with the experimentally determined biological activity (e.g., 5-HT2A receptor affinity or potency). mdpi.com

Molecular Docking: Simulating the binding of DOPR and its analogs into a homology model or crystal structure of the target receptor (e.g., 5-HT2A) to predict binding poses and key interactions.

These predictive models can then be used to prioritize the synthesis of new analogs that are predicted to have enhanced potency, selectivity, or a desired functional selectivity profile, thereby making the drug discovery process more efficient and targeted. mdpi.com

Q & A

Q. What validated analytical methods are recommended for detecting and quantifying 4-Propoxy-2,5-dimethoxyamphetamine in biological matrices?

Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for low-concentration analytes in complex matrices like plasma or urine. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should precede analysis to reduce matrix interference .

- Gas Chromatography-MS (GC-MS) is suitable for volatile derivatives; however, derivatization (e.g., acetylation) is often required for polar metabolites .

- Method Validation: Follow protocols from the American Academy of Forensic Sciences (AAFS), including linearity (1–500 ng/mL), precision (<15% RSD), and recovery (>70%) .

Q. How do cross-reactivity issues in immunoassays affect the screening of 4-substituted amphetamines, and how can these be mitigated?

Answer:

- False Positives/Negatives: Antibodies targeting the amphetamine core may cross-react with structurally similar compounds (e.g., 4-methoxy or 4-chloro analogs). For example, Roche Abuscreen radioimmunoassay shows variable cross-reactivity with dimethoxy derivatives .

- Mitigation: Confirmatory analysis via GC-MS or LC-MS/MS is mandatory. Include deuterated internal standards (e.g., d₅-amphetamine) to improve accuracy .

Q. What are the primary metabolic pathways observed in alkoxy-substituted 2,5-dimethoxyamphetamines?

Answer:

- Phase I Metabolism: Dominated by O-demethylation at the 2- or 5-methoxy groups, forming hydroxylated intermediates. For 4-propoxy substitution, oxidative deamination of the side chain to ketones or alcohols is likely, as seen in 4-bromo analogs (DOB) .

- Phase II Metabolism: Glucuronidation of hydroxylated metabolites, detectable after enzymatic hydrolysis (β-glucuronidase treatment) .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence receptor binding and functional activity?

Answer:

- Structure-Activity Relationship (SAR): 4-Alkoxy substitutions (e.g., propoxy, ethoxy) enhance affinity for 5-HT₂A receptors compared to unsubstituted analogs. Larger substituents (e.g., propoxy) may increase lipophilicity, prolonging CNS effects .

- Functional Assays: Use radioligand binding assays (³H-ketanserin for 5-HT₂A) and functional cAMP assays in transfected HEK293 cells to quantify agonist/antagonist profiles .

Q. What experimental models are suitable for assessing the hallucinogenic potential of 4-Propoxy-2,5-dimethoxyamphetamine?

Answer:

- Head Twitch Response (HTR) in Mice: A validated behavioral proxy for 5-HT₂A activation. Dose-response studies (0.1–10 mg/kg, i.p.) with pretreatment of selective antagonists (e.g., MDL100907) can confirm mechanism .

- Electrophysiology: In vivo single-unit recordings in the prefrontal cortex to measure changes in pyramidal neuron activity .

Q. How can conflicting pharmacokinetic data between in vitro and in vivo studies be resolved?

Answer:

- Interspecies Scaling: Adjust for metabolic differences using allometric scaling (e.g., rat-to-human hepatic clearance).

- Microsomal Stability Assays: Compare intrinsic clearance (Clₘᵢc) in human liver microsomes vs. in vivo plasma half-life. Discrepancies may arise from extrahepatic metabolism or transporter-mediated uptake .

Q. What neurotoxicity mechanisms are associated with prolonged exposure to high-dose amphetamines?

Answer:

- Oxidative Stress: Amphetamines increase ROS production via mitochondrial dysfunction (e.g., inhibition of Complex I). Assess using biomarkers like 8-OHdG (DNA oxidation) and glutathione depletion in neuronal cell lines .

- Dopaminergic Toxicity: Chronic exposure reduces tyrosine hydroxylase activity and dopamine transporter (DAT) density. Quantify via immunohistochemistry in rodent striatal sections .

Methodological Best Practices

- Sample Preparation: Use enzymatic hydrolysis (β-glucuronidase, 37°C, 2h) for conjugated metabolites. SPE cartridges (e.g., C18 or mixed-mode) improve recovery from biological matrices .

- Data Interpretation: Apply metabolite ratio analysis (e.g., parent-to-metabolite ratio) to distinguish recent use from residual excretion .

- Quality Control: Include proficiency testing samples (e.g., NIST reference materials) to validate inter-laboratory reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.